5-Methylhexane-1,2-diol
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Overview
Description
5-Methylhexane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure consists of a hexane chain with a methyl group attached to the fifth carbon and hydroxyl groups attached to the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhexane-1,2-diol can be synthesized through several methods:
Hydroxylation of Alkenes: One common method involves the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
5-Methylhexane-1,2-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Methylhexane-1,2-diol involves its interactions with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles, participating in various substitution and addition reactions.
Comparison with Similar Compounds
1,2-Hexanediol: Similar structure but lacks the methyl group on the fifth carbon.
1,2-Octanediol: Longer carbon chain with similar hydroxyl group placement.
2-Methyl-2,4-pentanediol: Different placement of the methyl group and hydroxyl groups.
Uniqueness: 5-Methylhexane-1,2-diol is unique due to the specific placement of the methyl group and hydroxyl groups, which can influence its chemical properties and reactivity compared to other diols .
Properties
Molecular Formula |
C7H16O2 |
---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
PTXXRZSKRORMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)O |
Origin of Product |
United States |
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